Glucose bba

描述

属性

CAS 编号 |

61501-06-2 |

|---|---|

分子式 |

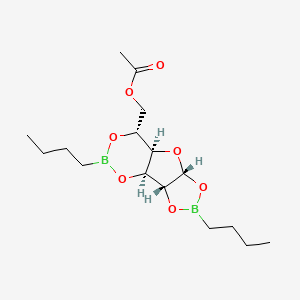

C16H28B2O7 |

分子量 |

354 g/mol |

IUPAC 名称 |

[(1R,2R,6S,8R,9R)-4,11-dibutyl-3,5,7,10,12-pentaoxa-4,11-diboratricyclo[6.4.0.02,6]dodecan-9-yl]methyl acetate |

InChI |

InChI=1S/C16H28B2O7/c1-4-6-8-17-22-12(10-20-11(3)19)13-14(23-17)15-16(21-13)25-18(24-15)9-7-5-2/h12-16H,4-10H2,1-3H3/t12-,13-,14+,15-,16-/m1/s1 |

InChI 键 |

TXBZEVONGNOEQC-IBEHDNSVSA-N |

SMILES |

B1(OC(C2C(O1)C3C(O2)OB(O3)CCCC)COC(=O)C)CCCC |

手性 SMILES |

B1(O[C@@H]([C@@H]2[C@H](O1)[C@@H]3[C@H](O2)OB(O3)CCCC)COC(=O)C)CCCC |

规范 SMILES |

B1(OC(C2C(O1)C3C(O2)OB(O3)CCCC)COC(=O)C)CCCC |

同义词 |

D-glucofuranose cyclic 1,2-3,5 bis(butylboronate)-6-acetate glucose BBA |

产品来源 |

United States |

Synthetic Methodologies for D Glucofuranose Cyclic 1,2 3,5 Bis Butylboronate 6 Acetate

Precursor Chemistry and Reactant Selection

The synthesis of D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate commences with the selection of appropriate precursors. The primary reactants are D-glucose, 1-butylboronic acid, and acetic anhydride (B1165640). Pyridine (B92270) is typically employed as the solvent and also acts as a catalyst for the acetylation step.

D-Glucose serves as the carbohydrate backbone, providing the multiple hydroxyl groups necessary for the formation of the cyclic boronate esters. In solution, D-glucose exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms, primarily the six-membered pyranose and the five-membered furanose rings. The furanose form is crucial for the synthesis of the target compound.

1-Butylboronic acid is the boronating agent. Boronic acids are known to react reversibly with diols to form cyclic boronate esters. The butyl group is a simple alkyl substituent that provides stability to the resulting ester.

Acetic anhydride is the acetylating agent, responsible for the protection of the primary hydroxyl group at the C-6 position of the glucose molecule. This protection is a critical step to control the regioselectivity of the boronation reaction.

Pyridine serves a dual role in this synthesis. It acts as a solvent for the reactants and also as a base to catalyze the acetylation of the 6-hydroxyl group by neutralizing the acetic acid byproduct.

Reaction Pathways and Mechanisms for Boronate Ester Formation

The formation of D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate proceeds through a multi-step process involving the formation of two cyclic boronate esters and the acetylation of a specific hydroxyl group.

Cyclic Esterification of Glucose with Butylboronic Acid

The reaction is initiated by heating D-glucose with 1-butylboronic acid in anhydrous pyridine. This step leads to the formation of a dibutylboronate derivative of glucose. nist.gov Boronic acids readily react with vicinal diols to form five-membered cyclic esters. In the case of glucose, the reaction favors the formation of boronate esters with cis-diols due to their favorable spatial orientation.

The generally accepted mechanism for boronate ester formation involves the following steps:

Coordination: The Lewis acidic boron atom of the butylboronic acid coordinates with one of the hydroxyl groups of the diol.

Proton Transfer: An intramolecular or solvent-assisted proton transfer occurs from the coordinated hydroxyl group to one of the hydroxyl groups on the boronic acid.

Water Elimination: A molecule of water is eliminated, leading to the formation of the cyclic boronate ester. This process is reversible.

For the formation of the bis(butylboronate) derivative, this process occurs at two diol sites on the glucose molecule. The reaction with D-glucose specifically leads to the formation of the α-D-glucofuranose isomer, with the boronate rings forming at the 1,2- and 3,5-positions. nist.govrsc.org

Role of the 6-Hydroxyl Group Acetate (B1210297) Protection

Following the formation of the dibutylboronate intermediate, acetic anhydride is added to the reaction mixture to acetylate the remaining free hydroxyl group at the C-6 position. nist.gov This step is crucial for several reasons:

Increased Stability: The acetate group enhances the stability of the final compound.

Improved Volatility and Chromatographic Behavior: Acetylation increases the volatility of the derivative, which is advantageous for analytical techniques such as gas chromatography-mass spectrometry (GC-MS). nih.gov

Prevention of Side Reactions: Protection of the primary hydroxyl group prevents it from participating in undesired side reactions, thereby increasing the yield of the target compound. The presence of an acetate group can influence the reactivity and stability of the glucose derivative during subsequent chemical transformations. ntnu.no

The acetylation reaction is a standard esterification where the hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the acetic anhydride. The reaction is facilitated by the basic nature of pyridine. ntnu.no

Catalytic Strategies in the Synthesis of Boronated Glucose Derivatives

While the synthesis of D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate is often performed without specific catalysts for the boronation step, the field of carbohydrate chemistry has explored various catalytic strategies to improve the regioselectivity and efficiency of boronate ester formation. Borinic acid derivatives have been shown to be effective catalysts for the regioselective acylation of carbohydrate derivatives, selectively activating cis-1,2-diol groups. scholaris.ca This type of catalysis could potentially be applied to direct the formation of the desired bis(boronate) structure on glucose.

Furthermore, transition metal catalysts, such as palladium complexes, have been utilized in the synthesis of bis(boronate) compounds through diboration reactions of unsaturated hydrocarbons. researchgate.net While not directly applicable to the reaction with glucose, this highlights the ongoing research into catalytic methods for the formation of multiple C-B bonds in a single molecule. The use of a catalyst could potentially lower the reaction temperature and time, leading to a more efficient synthesis.

Optimization Techniques for Reaction Yield and Purity

Optimizing the reaction conditions is critical for maximizing the yield and purity of D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate. Several parameters can be adjusted:

| Parameter | Effect on Reaction | Optimization Strategy |

| Reactant Stoichiometry | The ratio of glucose to butylboronic acid and acetic anhydride affects the completeness of the reaction and the formation of byproducts. | A slight excess of the boronating and acetylating agents is often used to drive the reaction to completion. |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to decomposition or side reactions. | The reaction is typically heated to facilitate the formation of the boronate esters and then cooled for the acetylation step. nist.gov |

| Reaction Time | Sufficient time is required for each step of the reaction to go to completion. | The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time. |

| Solvent Purity | The use of anhydrous pyridine is essential as water can hydrolyze the boronic esters and acetic anhydride. | Solvents should be properly dried before use. |

| Purification Method | The final product must be purified to remove unreacted starting materials, byproducts, and the solvent. | Purification is often achieved through evaporation of the pyridine solvent, followed by reconstitution in a suitable organic solvent like iso-octane. nist.gov For other boronic esters, chromatographic methods on silica (B1680970) gel, sometimes impregnated with boric acid to prevent decomposition, are employed. nist.gov |

One reported procedure involves heating the sample with butylboronic acid in pyridine at 95 °C for 1 hour, followed by the addition of acetic anhydride and allowing the solution to stand for 2 hours. The pyridine is then removed by evaporation under nitrogen. nist.gov

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate exhibits a high degree of stereochemical control and regioselectivity.

Stereochemistry: The reaction selectively yields the α-anomer of the D-glucofuranose ring. This selectivity is likely driven by the thermodynamic stability of the resulting bicyclic boronate ester system. The formation of the five-membered furanose ring allows for the specific arrangement of hydroxyl groups that facilitates the formation of the two boronate rings.

Regioselectivity: The boronate esters form specifically at the 1,2- and 3,5-positions. The regioselectivity of boronic acid reactions with monosaccharides is influenced by several factors, including:

Diol Orientation: Boronic acids preferentially react with cis-diols on a five-membered ring. The α-D-glucofuranose isomer presents a cis-diol at the 1,2-position.

Ring Strain: The formation of five- and six-membered cyclic boronate esters is generally favored. In this case, two five-membered dioxaborolane rings are formed.

Thermodynamic Stability: The final bis(boronate) structure represents a thermodynamically stable product. Studies on similar bisboronic acid complexes with glucose have shown that while an initial complex may form with the pyranose form, it can rearrange to the more stable furanose bisboronate structure, especially in the presence of water. rsc.org

The protection of the 6-hydroxyl group with an acetyl group is also a key aspect of regiocontrol, as it prevents this primary alcohol from competing with the secondary diols for reaction with butylboronic acid.

Scalable Synthesis Approaches for Research Applications

While the synthesis of D-glucofuranose cyclic 1,2-3,5 bis(butylboronate)-6-acetate is well-established for small-scale analytical applications, adapting this methodology for larger-scale production for research purposes presents several challenges. A scalable synthesis must consider factors such as reaction efficiency, cost of reagents, safety, and the ease of purification.

Detailed Research Findings

The standard laboratory synthesis involves heating D-glucose with 1-butylboronic acid in anhydrous pyridine. Pyridine acts as both the solvent and a base to facilitate the reaction. Following the formation of the bis(butylboronate) intermediate, acetic anhydride is introduced to acetylate the C-6 hydroxyl group. nist.gov

For scalable production, several modifications to this standard procedure can be considered to enhance efficiency and practicality. Key areas for optimization include solvent selection, management of reaction stoichiometry and conditions, and the development of a robust work-up and purification strategy. While pyridine is effective, its high boiling point, toxicity, and the difficulty of its complete removal on a large scale make it a target for replacement. However, its unique properties in solubilizing the reactants and catalyzing the reaction make finding a suitable substitute challenging.

The purification of the final product on a larger scale would necessitate a shift from simple evaporation of the solvent, which is common in analytical preparations, to techniques such as crystallization or extractive work-up to remove excess reagents and byproducts. The stoichiometry of the reagents, particularly the butylboronic acid and acetic anhydride, would need to be carefully optimized to maximize the yield and minimize the formation of impurities that can complicate the purification process.

Below is a comparative table outlining the standard analytical-scale synthesis and proposed considerations for a scalable approach.

| Parameter | Standard Analytical-Scale Synthesis | Scalable Synthesis Considerations |

| Starting Material | D-Glucose | D-Glucose |

| Boronating Agent | 1-Butylboronic Acid | 1-Butylboronic Acid |

| Solvent | Anhydrous Pyridine | Exploration of alternative high-boiling point aprotic solvents or optimization of pyridine recovery and recycling. |

| Reaction Temperature | Typically elevated (e.g., 95°C for the boronation step) | Precise temperature control to manage potential exotherms with larger volumes. Stepwise temperature profiles may be beneficial. |

| Acetylation Agent | Acetic Anhydride | Controlled addition of acetic anhydride to manage reaction rate and temperature. |

| Work-up Procedure | Evaporation of pyridine under a stream of nitrogen. | Aqueous work-up with extraction into a suitable organic solvent, followed by washes to remove pyridine and acetic acid. |

| Purification Method | The crude product is often directly reconstituted in a solvent for analysis. | Recrystallization from an appropriate solvent system (e.g., isooctane (B107328) with a small amount of acetic anhydride) to obtain high-purity material. |

The development of a truly scalable synthesis for D-glucofuranose cyclic 1,2-3,5 bis(butylboronate)-6-acetate would likely involve a systematic study of these parameters to achieve a balance between yield, purity, cost-effectiveness, and operational safety. Such an approach would enable the production of sufficient quantities of this important glucose derivative to support broader research applications beyond its use as an analytical standard.

Advanced Spectroscopic and Analytical Characterization of D Glucofuranose Cyclic 1,2 3,5 Bis Butylboronate 6 Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to reveal the structure of molecules. For a comprehensive analysis of D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate, a combination of one-dimensional and two-dimensional NMR experiments is employed.

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within a molecule. In D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate, the ¹H NMR spectrum would reveal distinct signals for the protons of the glucofuranose ring, the butyl groups of the boronate esters, and the acetyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment, and the coupling constants (J) between neighboring protons provide valuable information about their spatial relationships.

A hypothetical ¹H NMR data table for the core glucofuranose protons is presented below. Actual experimental values can vary based on the solvent and instrument frequency.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~5.8 | d | ~3.5 |

| H-2 | ~4.6 | d | ~3.5 |

| H-3 | ~4.4 | dd | ~3.0, 6.0 |

| H-4 | ~4.2 | t | ~6.0 |

| H-5 | ~4.0 | m | - |

| H-6a | ~4.3 | dd | ~2.5, 12.0 |

| H-6b | ~4.1 | dd | ~5.0, 12.0 |

Note: This table is illustrative and based on typical values for similar structures. The butyl and acetyl proton signals would appear in the upfield region of the spectrum.

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the glucofuranose ring are particularly diagnostic for confirming the furanose form of the sugar.

An illustrative ¹³C NMR data table is provided below.

| Carbon | Chemical Shift (ppm) |

| C-1 | ~105 |

| C-2 | ~85 |

| C-3 | ~78 |

| C-4 | ~82 |

| C-5 | ~70 |

| C-6 | ~65 |

| Acetyl CH₃ | ~21 |

| Acetyl C=O | ~171 |

| Butyl CH₃ | ~14 |

| Butyl CH₂ | ~25, 27, 35 |

Note: This table is a representation of expected chemical shifts.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other. sdsu.edu Cross-peaks in the COSY spectrum of D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate would confirm the connectivity of the protons within the glucofuranose ring and the butyl chains. For instance, a cross-peak between the signals for H-1 and H-2 would confirm their adjacent relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. Each C-H bond in the molecule would be represented by a cross-peak in the HSQC spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The ¹H-¹³C HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. sdsu.edu This technique is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. For example, an HMBC correlation between the acetyl protons and the C-6 carbon would confirm the position of the acetate (B1210297) group.

Boron-¹¹B NMR spectroscopy is a specialized technique used to characterize the environment of boron atoms. In D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate, the ¹¹B NMR spectrum would provide information about the coordination state and geometry of the two boron atoms in the bis(butylboronate) structure. The chemical shifts in ¹¹B NMR are sensitive to the electronic environment and the nature of the substituents on the boron atom. nih.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. spectroscopyonline.com For D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate, HRMS would be used to confirm the molecular formula, C₁₆H₂₈B₂O₈.

An expected HRMS result would be:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 369.1896 | 369.189x |

| [M+Na]⁺ | 391.1715 | 391.171x |

Note: The observed m/z would be determined experimentally and is expected to be very close to the calculated value.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, further confirming the connectivity of the different components of the molecule.

Fragmentation Pattern Interpretation for Structural Insights

The fragmentation of D-Glucofuranose cyclic 1,2-3,5 bis(butylboronate)-6-acetate is expected to proceed through several key pathways:

Loss of the Acetate Group: A primary fragmentation would involve the cleavage of the ester bond, resulting in the loss of the acetyl group (CH₃CO) or the entire acetate moiety (CH₃COO•), leading to significant peaks at M-43 and M-59, respectively.

Cleavage of Butyl Groups: Fragmentation of the butylboronate rings is anticipated, with the loss of butyl radicals (•C₄H₉) or butene (C₄H₈) via McLafferty rearrangement, resulting in fragments corresponding to M-57.

Ring Fragmentation: The fused ring system of the glucofuranose and dioxaborolane/dioxaborinane rings can undergo complex fragmentation, leading to a series of smaller ions that can help to confirm the core structure.

Formation of Boron-Containing Ions: Characteristic ions containing boron are expected to be observed in the lower mass region of the spectrum, providing evidence for the presence of the bis(butylboronate) functionality.

Table 1: Predicted Key Mass Spectral Fragments of D-Glucofuranose cyclic 1,2-3,5 bis(butylboronate)-6-acetate

| Fragment Ion | Proposed Structure | m/z (relative to Molecular Ion, M) |

| [M - CH₃CO]⁺ | Molecular ion after loss of an acetyl radical | M - 43 |

| [M - CH₃COO]⁺ | Molecular ion after loss of an acetate radical | M - 59 |

| [M - C₄H₉]⁺ | Molecular ion after loss of a butyl radical | M - 57 |

| [M - C₄H₈]⁺ | Molecular ion after loss of butene | M - 56 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in D-Glucofuranose cyclic 1,2-3,5 bis(butylboronate)-6-acetate. The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the various bonds within the molecule. Based on the known spectral data for similar carbohydrate derivatives and boronate esters, the following key absorptions can be anticipated nih.gov:

C-H Stretching: Aliphatic C-H stretching vibrations from the butyl groups and the glucose backbone are expected in the 2850-3000 cm⁻¹ region.

C=O Stretching: A strong absorption band characteristic of the ester carbonyl group (C=O) in the acetate moiety is predicted to appear in the range of 1735-1750 cm⁻¹.

C-O Stretching: Multiple strong bands associated with the C-O stretching vibrations of the furanose ring, the acetate group, and the boronate esters will be present in the fingerprint region, typically between 1000 cm⁻¹ and 1300 cm⁻¹.

B-O Stretching: The stretching vibrations of the boron-oxygen bonds in the dioxaborolane and dioxaborinane rings are expected to produce strong and characteristic bands in the 1300-1450 cm⁻¹ region.

Table 2: Predicted Infrared Absorption Bands for D-Glucofuranose cyclic 1,2-3,5 bis(butylboronate)-6-acetate

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Ester) | Stretching | 1735 - 1750 |

| C-O | Stretching | 1000 - 1300 |

| B-O | Stretching | 1300 - 1450 |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary vibrational information to IR spectroscopy and is particularly useful for analyzing the skeletal vibrations of the molecule. The Raman spectrum of D-Glucofuranose cyclic 1,2-3,5 bis(butylboronate)-6-acetate is expected to be rich in detail, providing a unique vibrational fingerprint. Key expected Raman bands include nih.govresearchgate.net:

C-H Vibrations: Both stretching and bending vibrations of the C-H bonds will be present.

Ring Vibrations: The symmetric breathing and deformation modes of the furanose and boronate rings are expected to give rise to distinct Raman signals.

B-O Symmetric Stretching: The symmetric stretching of the B-O bonds in the boronate ester rings is anticipated to be a strong and characteristic Raman band.

C-C Skeletal Vibrations: The carbon backbone of the glucose unit will produce a series of bands corresponding to C-C stretching and bending modes.

Table 3: Predicted Key Raman Shifts for D-Glucofuranose cyclic 1,2-3,5 bis(butylboronate)-6-acetate

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |

| C-H Stretching (Aliphatic) | 2850 - 3000 |

| C-H Bending | 1350 - 1470 |

| Ring Breathing/Deformation | 800 - 1200 |

| B-O Symmetric Stretching | 700 - 900 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. While a crystal structure for D-Glucofuranose cyclic 1,2-3,5 bis(butylboronate)-6-acetate is not publicly available, the structure of a closely related compound, α-d-glucofuranose-1,2:3,5-bis(p-tolyl)boronate, has been reported. rsc.org This structure reveals that the glucose moiety adopts a furanose ring conformation, and the boronic acid groups form five- and six-membered rings with the hydroxyl groups at the 1,2 and 3,5 positions, respectively.

From this analogous structure, it can be inferred that D-Glucofuranose cyclic 1,2-3,5 bis(butylboronate)-6-acetate will adopt a similar rigid, bicyclic structure. The butyl groups on the boron atoms and the acetate group at the 6-position will have specific spatial orientations that can be precisely determined through X-ray diffraction analysis of a suitable single crystal.

Table 4: Inferred Crystallographic Parameters for D-Glucofuranose cyclic 1,2-3,5 bis(butylboronate)-6-acetate (based on an analogous structure)

| Parameter | Expected Value/Feature |

| Crystal System | Orthorhombic (likely) |

| Space Group | P2₁2₁2₁ (likely) |

| Conformation of Glucose | α-D-glucofuranose |

| Boronate Ring Structures | 1,2-dioxaborolane and 3,5-dioxaborinane |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of D-Glucofuranose cyclic 1,2-3,5 bis(butylboronate)-6-acetate. Given its use as a derivative for gas chromatography, this technique is inherently suitable for its analysis. nih.gov

Gas Chromatography (GC): As a volatile derivative of glucose, this compound is well-suited for GC analysis. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be appropriate for its separation. The purity can be determined by the peak area percentage of the main component.

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis of this compound, likely using a reversed-phase column with a suitable organic-aqueous mobile phase. Detection could be achieved using a refractive index (RI) detector or an evaporative light scattering detector (ELSD), as the compound lacks a strong UV chromophore. lcms.czmdpi.com

Table 5: Chromatographic Conditions for the Analysis of D-Glucofuranose cyclic 1,2-3,5 bis(butylboronate)-6-acetate

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection |

| Gas Chromatography (GC) | 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometry (MS), Flame Ionization (FID) |

| High-Performance Liquid Chromatography (HPLC) | C18 Reversed-Phase | Acetonitrile/Water Gradient | Refractive Index (RI), Evaporative Light Scattering (ELSD) |

Molecular Interactions and Biochemical Mechanisms of D Glucofuranose Cyclic 1,2 3,5 Bis Butylboronate 6 Acetate

Non-Covalent Interactions with Biological Macromolecules

Boronated sugar derivatives, including those with boronate ester linkages, are designed to interact with biological macromolecules, predominantly through non-covalent forces. The glucose portion of the molecule is expected to engage with the binding sites of glucose transporters, involving hydrogen bonding and van der Waals interactions with amino acid residues within the transporter protein nih.gov. Studies on similar boronated glucose derivatives have shown that modifications to the sugar backbone can influence affinity for glucose transporters like GLUT1 mdpi.comresearchgate.net. The boronate ester and butyl groups may also participate in hydrophobic interactions or hydrogen bonding with other proteins or cellular components, although specific interactions for this particular compound are not detailed in the provided literature.

Cellular Uptake Mechanisms and Specificity in Model Systems

Cellular uptake of boronated glucose derivatives is largely predicated on their ability to be recognized and transported by glucose transporters, which are often overexpressed in cancer cells mdpi.comacs.org.

Research on related boronated glucose derivatives indicates an enhanced affinity for GLUT1 compared to D-glucose itself. For instance, some carboranylmethyl-substituted D-glucose derivatives demonstrated a higher capability to target GLUT1 than D-glucose, with affinities in the micromolar range, whereas D-glucose has an affinity in the millimolar range mdpi.comresearchgate.net. This suggests that D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate may also exhibit preferential binding to GLUT1 and potentially other GLUT family members, facilitating its uptake into glucose-avid cells mdpi.comnih.gov. The specific structure, including the cyclic bis(butylboronate) and the acetate (B1210297) group, would influence the precise fit and interaction within the transporter's binding pocket.

Intracellular Trafficking and Subcellular Localization

The intracellular journey of boronated glucose derivatives after uptake is crucial for their therapeutic efficacy. Following transport via GLUTs, these compounds are generally expected to distribute within the cytoplasm. Studies on other boron-containing compounds, such as BBC-IP, have shown localization primarily in the cytoplasm, contrasting with BPA which localizes throughout the cell researchgate.net. Without specific data for D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate, its precise subcellular localization remains speculative but likely involves diffusion within the cytosol after initial transporter-mediated uptake.

Metabolic Pathways and Biotransformation in Cellular Environments

The metabolic fate of D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate within cells is a key area of interest, particularly concerning the stability of the boronate ester and acetate groups.

Research indicates that some boronated glucose derivatives are not phosphorylated by hexokinase, a key enzyme in glucose metabolism mdpi.com. This suggests that D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate might not enter the glycolytic pathway in the same manner as glucose. The stability of the boronate ester linkage against hydrolysis and enzymatic cleavage is critical. While specific enzymes that process this particular compound are not identified, the presence of the acetate group at the C6 position might be susceptible to esterase activity, potentially leading to deacetylation. However, the cyclic bis(butylboronate) moiety's stability and potential enzymatic interactions are less characterized in the provided literature. The general stability of boron-containing compounds is often a design consideration to ensure boron delivery to the target site before significant degradation occurs tum.de.

Compound Name Table:

| Common Name/Identifier | Full Chemical Name |

| Glucose bba | D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate |

Rational Design and Structural Modifications of Butylboronate Glucose Derivatives

Influence of Boron Substitution Position on Molecular Conformation and Reactivity

The specific position at which the butylboronate group is attached to the glucose molecule profoundly impacts the derivative's three-dimensional shape (conformation) and its chemical behavior. The regioselectivity of this substitution is a critical factor in the design process. elsevierpure.comnih.gov Glucose in solution exists as an equilibrium of different isomers (anomers), primarily pyranose and furanose forms, each presenting various diol pairs for potential binding. researchgate.netnih.gov

The formation of a cyclic boronate ester is most favorable with cis-diols on the glucose ring that can adopt a syn-periplanar arrangement. nih.govresearchgate.net For instance, the α-D-glucofuranose form of glucose presents hydroxyl groups at the 1,2- and 3,5,6-positions that are suitable for binding. rsc.orgmdpi.com The substitution position dictates the stability of the resulting boronate ester. An unstable ester can lead to rapid hydrolysis, diminishing the derivative's effectiveness. nih.gov

Impact of Varying Boronic Acid Moieties on Derivative Properties

While this article focuses on butylboronate derivatives, it is instructive to understand how varying the boronic acid moiety itself can alter the properties of the resulting glucose conjugate. The "R" group on the boronic acid (R-B(OH)₂)—in this case, a butyl group—has a significant effect on the derivative's characteristics.

Key properties influenced by the boronic acid moiety include:

Acidity (pKa): The pKa of the boronic acid determines the pH at which it effectively binds to diols. acs.org Phenylboronic acids (PBAs), for example, typically have a pKa around 9, but this can be lowered by adding electron-withdrawing groups to the phenyl ring, making them more effective at physiological pH (around 7.4). acs.orgacs.org Alkylboronic acids like butylboronic acid have different electronic properties that influence their pKa and binding affinity. organic-chemistry.org

Binding Affinity: The strength of the bond between the boronic acid and glucose is crucial. A higher binding affinity can lead to a more stable conjugate. The structure of the boronic acid, including steric hindrance and electronic effects, directly modulates this affinity. nih.gov For example, some studies have found that monosaccharides in their furanose form are highly favored for binding. researchgate.netnih.gov

The following table summarizes the influence of different boronic acid features on the properties of the glucose derivative:

| Feature of Boronic Acid Moiety | Impact on Derivative Property | Rationale |

| Electronic Properties (e.g., electron-withdrawing groups) | Lowers pKa, increases binding affinity at physiological pH. acs.org | Stabilizes the anionic tetrahedral boronate ester complex. acs.org |

| Steric Hindrance | Can decrease binding affinity. nih.gov | Large groups near the boron atom can physically block the interaction with glucose diols. nih.gov |

| Alkyl vs. Aryl Group | Affects lipophilicity and electronic nature. | Butyl groups (alkyl) are generally more flexible and have different electronic effects than rigid phenyl groups (aryl). |

| Presence of Intramolecular Coordinating Groups (e.g., ortho-aminomethyl) | Can lower pKa and enhance stability. acs.org | The coordinating group can form a dative bond with the boron atom, influencing its Lewis acidity. nih.gov |

Strategies for Modifying the Acetate (B1210297) Moiety

In the synthesis of glucose derivatives, hydroxyl groups that are not intended to react with the boronic acid are often protected, frequently as acetate esters. organic-chemistry.org The strategic modification or removal of these acetate moieties is a critical step in creating a functional final product.

Strategies for modifying these acetate groups include:

Selective Deprotection: This involves removing specific acetate groups while leaving others intact. This can be achieved by using different reaction conditions or enzymes that target specific positions on the glucose molecule. This allows for subsequent chemical reactions at the newly freed hydroxyl positions.

Global Deprotection: All acetate groups are removed simultaneously to yield the polyhydroxylated glucose derivative. This is typically done under basic conditions (e.g., using sodium methoxide (B1231860) in methanol, known as the Zemplén deprotection).

Functionalization: Instead of simply removing the acetate groups, they can be replaced with other functional moieties to impart new properties to the derivative. For example, they could be converted into groups that can be linked to other molecules, such as fluorophores or targeting ligands.

The choice of strategy depends on the desired final application of the Glucose bba derivative. For instance, if the molecule is intended to bind to a protein, complete deprotection is likely necessary to expose the hydroxyl groups that may be involved in hydrogen bonding.

Conjugation Chemistry for Targeted Delivery and Enhanced Specificity

To enhance the therapeutic or diagnostic utility of butylboronate glucose derivatives, they are often conjugated to larger molecules or nanoparticles. nih.gov This process, known as bioconjugation, aims to improve targeted delivery to specific cells or tissues and increase the specificity of the interaction. rsc.orgnih.gov

The reversible nature of the boronate ester bond itself can be exploited for this purpose. rsc.org For example, a drug-polymer nanoparticle decorated with diols can be linked to a targeting moiety (like an antibody) that has been modified with a boronic acid. nih.gov This assembly can then be targeted to cancer cells that overexpress a particular surface receptor.

Common conjugation strategies include:

Click Chemistry: This refers to a class of reactions that are rapid, high-yielding, and biocompatible. These methods can be used to link a this compound derivative to another molecule with high efficiency.

Amide Bond Formation: If the glucose derivative or the targeting molecule has a carboxylic acid and an amine group, respectively, they can be joined via a stable amide bond.

Thiol-Maleimide Coupling: This is a highly specific reaction between a thiol (sulfhydryl) group and a maleimide (B117702) group, forming a stable thioether bond.

The goal of these strategies is to create a bioconjugate where the this compound moiety acts as a recognition element, for example, by binding to the carbohydrate-rich surface of a cell (the glycocalyx), thereby facilitating the delivery of an attached payload, such as a drug or imaging agent. nih.govthno.org

Computational Chemistry and Molecular Modeling Approaches

Computational methods are invaluable tools in the rational design of butylboronate glucose derivatives. nih.gov They allow researchers to predict and analyze the behavior of these molecules at an atomic level, saving significant time and resources in the laboratory. rsc.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another. nih.govbohrium.com In the context of this compound, docking studies can be used to:

Predict Binding to Target Proteins: If the derivative is designed to inhibit an enzyme or bind to a receptor, docking can predict how it fits into the protein's active or binding site. nih.gov This can help identify the most promising derivative structures before they are synthesized.

Analyze Interactions with Transporters: Docking can simulate the interaction of this compound derivatives with glucose transporters like GLUT1, providing insights into which derivatives are most likely to be taken up by cells. mdpi.com

Understand Selectivity: By docking a derivative with various sugars or proteins, researchers can predict its binding selectivity, which is crucial for developing targeted agents. bohrium.com

Docking simulations calculate a "docking score," which estimates the binding affinity between the two molecules. The results provide a visual representation of the binding mode, showing key interactions like hydrogen bonds and hydrophobic contacts.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. rsc.orgrsc.org These calculations are used to analyze:

Reaction Mechanisms: They can elucidate the step-by-step mechanism of boronate ester formation, helping to understand the factors that control the reaction rate and stability. organic-chemistry.orgrsc.org

Molecular Properties: Properties like the pKa of the boronic acid, the stability of different conformations, and the nature of chemical bonds can be calculated with high accuracy. acs.orgacs.org

Spectroscopic Properties: Quantum calculations can predict spectroscopic data (e.g., NMR chemical shifts), which can then be compared with experimental results to confirm the structure of a synthesized derivative. nih.gov

These computational approaches provide deep insights that guide the design of new derivatives with improved properties for specific biological applications. acs.orgnih.gov

Advanced Research Methodologies for Studying D Glucofuranose Cyclic 1,2 3,5 Bis Butylboronate 6 Acetate

In Vitro Cell Culture Models for Cellular Interaction Studies

In vitro cell culture models are fundamental for understanding how D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate interacts with biological systems at a cellular level. These models allow researchers to control experimental conditions precisely, facilitating the study of cellular uptake, intracellular localization, and potential effects on cell viability or function. For instance, studies involving glucose-boronate ester complexes have utilized cell culture to observe their interaction with cell membranes, where boronic acid-functionalized polymers can bind covalently to moieties on the cell surface, influencing cell spheroid formation and acting as "cellular glues" ucl.ac.uk. Such approaches enable the examination of multivalent interactions between synthetic materials and cell membranes, providing insights into how compounds like D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate might engage with cellular components.

Advanced Imaging Techniques for Spatiotemporal Distribution

Advanced imaging techniques are crucial for visualizing the movement and distribution of D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate within biological environments. While specific imaging studies for this exact compound might be nascent, the principles applied to similar carbohydrate boronate esters can be extrapolated. Techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) require the radiolabeling of the compound. For example, radiolabeling strategies could involve incorporating isotopes such as Carbon-11 or Fluorine-18 into the molecular structure, or attaching a chelator for radiometals. The methodology would then involve administering the radiolabeled compound to a biological system (e.g., cell cultures or in vivo models) and tracking the emitted radiation using specialized scanners. This allows for non-invasive, quantitative assessment of the compound's biodistribution, accumulation in specific tissues or cells, and clearance rates, providing critical spatiotemporal data. The formation of glucose-boronate ester complexes is known to influence the properties of materials, which could be leveraged in imaging probes designed to respond to glucose levels researchgate.net.

High-Throughput Screening Platforms for Derivative Discovery

High-throughput screening (HTS) platforms are instrumental in accelerating the discovery of novel derivatives or analogs of D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate with potentially enhanced or altered properties. HTS involves the automated, rapid screening of large libraries of compounds against specific biological targets or assays. For carbohydrate boronate esters, HTS could be employed to identify derivatives with improved binding affinities, altered pharmacokinetic profiles, or novel biological activities. This might involve synthesizing diverse libraries of boronate esters with varying alkyl chains or ester modifications and screening them for desired characteristics using automated liquid handling systems and sensitive detection methods. The fundamental principle of boronate ester formation with diols, such as glucose, is central to many sensing applications, and HTS could identify compounds that optimize this interaction for specific applications google.comnih.govmdpi.com.

Quantitative Bioanalytical Assays for Compound Detection in Complex Matrices

Accurate quantification of D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate in complex biological matrices like plasma, urine, or tissue homogenates is essential for pharmacokinetic and pharmacodynamic studies. Quantitative bioanalytical assays, most commonly employing liquid chromatography coupled with mass spectrometry (LC-MS/MS), are the gold standard. The methodology involves extracting the compound from the matrix, separating it chromatographically, and then detecting and quantifying it using mass spectrometry, often with isotope-labeled internal standards for enhanced accuracy. Other techniques like gas chromatography-mass spectrometry (GC-MS) or various electrochemical methods could also be adapted. For instance, boronic acid functionalized surfaces have been used in electrochemical sensors to detect glucose via the formation of glucose-boronate ester complexes, which alters the electrochemical signal mdpi.com. Developing robust LC-MS/MS methods would involve optimizing sample preparation, chromatographic separation, and mass spectrometric detection parameters to achieve the required sensitivity, selectivity, and throughput for analyzing D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate in biological samples.

Applications of Microfluidics in Compound Synthesis and Characterization

Microfluidic technology offers significant advantages for the synthesis and characterization of compounds like D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate due to its ability to handle small volumes, precise control over reaction conditions, and potential for integration and automation. Microfluidic reactors can facilitate more efficient and controlled synthesis of complex molecules by optimizing parameters such as temperature, mixing, and reaction time. For characterization, microfluidic devices can be integrated with various detection methods, including electrochemical and optical sensors. For example, microfluidic sensors utilizing graphene functionalized with boronic acids have demonstrated sensitive detection of glucose through the formation of glucose-boronate ester complexes, which alter the conductivity of the graphene channel google.comrsc.org. These platforms can enable rapid analysis, high sensitivity, and the study of compound interactions in a miniaturized format.

Future Directions and Emerging Research Avenues for D Glucofuranose Cyclic 1,2 3,5 Bis Butylboronate 6 Acetate

Exploration of Novel Biological Applications beyond BNCT

While BNCT remains a significant area of interest for boron-containing compounds, D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate may possess untapped biological activities. Research could investigate its potential as an enzyme inhibitor, given that glucose derivatives are known to interact with various enzymes, such as glycogen (B147801) phosphorylase academie-sciences.fr. The boronate ester functionality itself is sensitive to pH, redox reactions, and the presence of sugars, suggesting potential roles in stimuli-responsive materials for drug delivery or as sensors acs.org. Furthermore, the glucose moiety could be exploited for targeting specific cellular pathways or transporters that are upregulated in diseases other than cancer, such as metabolic disorders or neurodegenerative conditions nih.govmdpi.com. Preliminary studies on other boronate esters have shown promise in modulating cellular processes and acting as therapeutic agents nih.govnih.gov.

Integration with Nanotechnology for Targeted Delivery Systems

The integration of D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate with nanotechnology offers a promising avenue for enhancing its therapeutic efficacy and specificity. Nanoparticle-based delivery systems, including liposomes and polymeric nanoparticles, have been extensively explored for boron compounds to improve tumor targeting and boron content researchgate.netmdpi.comjkslms.or.krnih.gov. The compound's structure, featuring a glucose derivative, could be leveraged to create targeted nanocarriers that exploit the altered glucose metabolism characteristic of many diseases, including cancer nih.govmdpi.com. Boronate ester-based hydrogels and nanoparticles are also being developed for controlled drug release, responding to stimuli like pH or reactive oxygen species rsc.orgresearchgate.netmdpi.com. Such advanced delivery systems could improve the compound's pharmacokinetics, reduce systemic toxicity, and enable more precise delivery to target sites.

Development of Sustainable and Efficient Synthetic Routes

The synthesis of complex carbohydrate derivatives often presents challenges in terms of efficiency, selectivity, and environmental impact. Future research should focus on developing more sustainable and efficient synthetic routes for D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate. This could involve exploring green chemistry principles, such as the use of milder reaction conditions, atom-economical transformations, and environmentally friendly solvents thieme-connect.comd-nb.infoniscpr.res.in. Advances in catalysis and regioselective functionalization of carbohydrates offer potential pathways to streamline the synthesis and improve yields thieme-connect.comdiva-portal.org. Optimizing existing methods and exploring novel synthetic strategies will be crucial for making the compound more accessible for broader research and potential clinical applications. For instance, the synthesis of similar glucose derivatives has been refined through various chemical transformations thieme-connect.comdiva-portal.orgwgtn.ac.nz.

Deeper Mechanistic Insights into Cellular Specificity and Selectivity

Understanding the precise mechanisms by which D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate interacts with biological systems is vital for optimizing its therapeutic potential. Research into its cellular uptake mechanisms, intracellular localization, and target interactions is warranted. Boronate esters are known to interact with diols, including those found in cell membranes and intracellular molecules, which can influence cellular entry and retention nih.govchemrxiv.orgtandfonline.com. Investigating how the specific structure of D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate dictates its cellular specificity and selectivity, particularly in comparison to other boron delivery agents, will be key. This includes exploring its affinity for specific cellular transporters or receptors that might be overexpressed in disease states mdpi.comjkslms.or.krnih.gov.

Predictive Modeling for Structure-Activity Relationship (SAR) Elucidation

The application of computational chemistry and predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, can significantly accelerate the discovery and optimization of novel therapeutic agents. For D-Glucofuranose Cyclic 1,2-3,5 Bis(Butylboronate)-6-Acetate, predictive modeling could be employed to elucidate structure-activity relationships, guiding the design of derivatives with improved potency, selectivity, and pharmacokinetic profiles nih.govmdpi.comresearchgate.net. Computational studies can help predict binding affinities to target molecules, understand metabolic pathways, and identify key structural features responsible for biological activity. By integrating computational predictions with experimental validation, researchers can more efficiently explore the chemical space around this compound to identify optimal candidates for various applications. For example, computational studies have been used to understand the interactions of glucose derivatives with enzymes and to predict the activity of boron-containing compounds researchgate.netmdpi.comresearchgate.net.

常见问题

Basic Research Questions

Q. How can researchers design controlled experiments to quantify glucose uptake in cellular models while minimizing extracellular confounding factors?

- Methodological Answer : Utilize isotopic tracers (e.g., ²-deoxy-D-glucose) combined with kinetic modeling to isolate cellular uptake mechanisms. Implement parallel control groups exposed to varying extracellular glucose concentrations and employ inhibitors (e.g., phloretin for GLUT transporters) to validate specificity. Replicate experiments across multiple cell lines to ensure reproducibility .

Q. What statistical frameworks are optimal for analyzing dose-dependent glucose effects on metabolic pathways in vivo?

- Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to quantify EC₅₀ values. Pair this with multivariate ANOVA to account for inter-subject variability in animal or human studies. Use bootstrapping to assess confidence intervals for small sample sizes, ensuring alignment with FINER criteria (Feasible, Novel, Ethical) .

Advanced Research Questions

Q. How can contradictory findings on glucose transporter (GLUT) affinity constants under hypoxic vs. normoxic conditions be systematically resolved?

- Answer : Conduct a meta-analysis of existing kinetic data using random-effects models to quantify heterogeneity. Design follow-up experiments with standardized oxygen tension controls and surface plasmon resonance (SPR) to measure binding affinities in real time. Cross-validate results with computational simulations (e.g., molecular dynamics) to reconcile discrepancies .

Q. What integrative multi-omics strategies are effective in identifying novel glucose-regulated pathways in neurodegenerative disease models?

- Answer : Combine single-cell RNA sequencing with targeted metabolomics to map glucose flux in neuronal vs. glial cells. Use pathway enrichment tools (e.g., GSEA) to prioritize candidate pathways and validate via CRISPR-Cas9 knockouts. Incorporate longitudinal fMRI data to correlate metabolic changes with functional outcomes, adhering to ethical guidelines for translational relevance .

Methodological Considerations

Q. How should researchers address temporal variability in glucose metabolism measurements during longitudinal studies?

- Answer : Implement mixed-effects models to account for intra-individual variability. Use continuous glucose monitoring (CGM) systems in human studies or microdialysis in animal models for high-temporal-resolution data. Apply time-series clustering to identify circadian or intervention-driven patterns .

Q. What experimental designs mitigate bias in assessing glucose-blood-brain barrier (BBA) interactions in aging populations?

- Answer : Employ triple-blinded protocols (participant, investigator, analyst) and stratified randomization by age and comorbidities. Use dual-radiotracer PET imaging (e.g., [¹⁸F]FDG and [¹¹C]glucose) to differentiate transport kinetics from metabolic utilization. Validate findings with post-mortem immunohistochemistry to resolve mechanistic ambiguities .

Data Contradiction & Validation

Q. What frameworks are recommended for reconciling conflicting evidence on glucose’s role in neuroinflammation?

- Answer : Apply the PICOS framework (Population, Intervention, Comparison, Outcome, Study Design) to systematically compare preclinical vs. clinical datasets. Use Mendelian randomization to infer causality in human studies and cross-validate with organoid models. Publish negative results to reduce publication bias .

Ethical & Reproducibility Standards

Q. How can researchers ensure ethical rigor in glucose deprivation studies involving vulnerable populations?

- Answer : Adhere to Declaration of Helsinki principles by obtaining informed consent with explicit risk-benefit disclosures. Establish independent Data Safety Monitoring Boards (DSMBs) for interim analyses. Share de-identified datasets via FAIR (Findable, Accessible, Interoperable, Reusable) repositories to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。